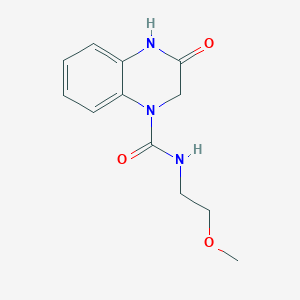

N-(2-methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide

描述

N-(2-Methoxyethyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a synthetic small molecule featuring a bicyclic quinoxaline scaffold with a 3-oxo-3,4-dihydroquinoxaline core and a 2-methoxyethyl carboxamide substituent. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 265.26 g/mol (calculated). The compound’s structure combines a planar aromatic system with a flexible methoxyethyl side chain, which may enhance solubility and modulate target interactions.

属性

IUPAC Name |

N-(2-methoxyethyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-18-7-6-13-12(17)15-8-11(16)14-9-4-2-3-5-10(9)15/h2-5H,6-8H2,1H3,(H,13,17)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSCNBCEVUPADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been found to interact withCyclin-dependent kinase 2

Mode of Action

It’s known that 2’-methoxyethyl modifications are commonly used in the development of synthetic oligonucleotides for controlling processes that affect disease. These modifications increase stability towards digestion.

Biochemical Pathways

It’s suggested that similar compounds may influence energy metabolism, phospholipid metabolism, and fatty acid metabolism.

相似化合物的比较

Core Scaffold and Substituent Variations

The quinoxaline and dihydroquinoline/quinolone carboxamide derivatives share key structural motifs but differ in substituents and bioactivity profiles. Below is a comparative analysis:

Note: HDAC6 = Histone deacetylase 6; IC₅₀ values for the target compound are inferred from structural analogs.

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- The 2-methoxyethyl group in the target compound likely enhances water solubility compared to bulkier substituents like adamantyl (compound 47) or tert-butyl (compound 17e), which improve target binding but reduce solubility .

- Hydroxamic acid (compound 17e) confers potent HDAC6 inhibition (IC₅₀ = 19 nM) due to zinc-binding capacity, a feature absent in the target compound .

Lipophilicity and Solubility: The target compound’s predicted logP (~2.5–3.0) is lower than that of pentyl- or phenylethyl-substituted analogs (e.g., compound 31: logP ~4.0), suggesting better aqueous solubility . The 4-ethyl substituent in the quinoxaline analog (compound in ) increases molecular weight but maintains moderate lipophilicity (logP = 2.52) .

Stereochemical Considerations: Unlike chiral analogs such as (-)-N3-(1-phenylethyl)-2-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (32) (), the target compound is likely achiral, simplifying synthesis and reducing enantiomer-specific toxicity risks .

Pharmacological Implications

- HDAC6 Inhibition : Compound 17e’s hydroxamic acid group is critical for enzymatic inhibition, whereas the target compound’s methoxyethyl group may favor allosteric modulation or protein-protein interaction disruption .

- Antiviral vs. Anticancer Activity : Adamantyl and pentyl groups (e.g., compound 47) correlate with antiviral activity, while phenylethyl substituents (compound 31) are linked to cytotoxicity in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。